molecular formula C13H23NO6 B1492427 Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate CAS No. 21497-35-8

Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate

Cat. No.: B1492427
CAS No.: 21497-35-8
M. Wt: 289.32 g/mol
InChI Key: SQWGWSHHYFPBRL-JTQLQIEISA-N
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Description

Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate is a chiral ester derivative of butanedioic acid (succinic acid) with a stereospecific (2S) configuration. Its structure features:

  • Two ethoxy ester groups at the terminal carboxylates.
  • A 3-ethoxy-3-oxopropylamino substituent at the second carbon of the succinate backbone. This compound is likely utilized in synthetic organic chemistry, particularly in asymmetric synthesis or as a building block for pharmaceuticals, given its chiral center and ester functionalities.

Properties

IUPAC Name

diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-4-18-11(15)7-8-14-10(13(17)20-6-3)9-12(16)19-5-2/h10,14H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWGWSHHYFPBRL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(CC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCN[C@@H](CC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate, also known by its CAS number 168253-59-6, is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • Structure : The compound consists of diethyl esters of butanedioic acid modified with an ethoxy and amino group.
PropertyValue
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
CAS Number168253-59-6
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of diethyl esters have shown promising results against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several diethyl ester derivatives against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using agar well diffusion methods. The results indicated that some derivatives exhibited MIC values as low as 4.4 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting a strong potential for development into antibacterial agents .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound may possess anti-inflammatory effects. Research involving similar compounds has demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, indicating potential therapeutic applications in inflammatory diseases .

The exact mechanism of action for this compound is still under investigation. However, compounds with similar structures are believed to interact with bacterial cell membranes or inhibit critical metabolic pathways within the pathogens.

Toxicological Profile

While exploring the biological activity, it is essential to consider the compound's safety profile. This compound has been classified under several hazard categories:

Table 2: Toxicological Information

Hazard CategoryDescription
Acute ToxicityHarmful if swallowed
Skin ContactCauses skin irritation
Eye ContactCauses serious eye damage
Environmental ImpactToxic to aquatic life

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Analysis

Table 1: Key Functional Groups in Selected Compounds
Compound Name (CAS No.) Functional Groups Present Molecular Formula
Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate Ethoxy esters, amine, ketone C₁₄H₂₅NO₇ (inferred)
O-3,3-Dimethylbutyl isopropylphosphonofluoridate (624-95-3) Phosphonofluoridate ester, alkyl chains C₉H₂₀FO₂P
(1,3-Dioxoisoindolin-2-YL)Methyl Acetate (5493-24-3) Phthalimide, acetate ester C₁₁H₉NO₄
1-O-[(...)] 4-O-triphenylplumbyl butanedioate (63027-34-9) Lead-containing ester, carbohydrate backbone Complex organolead structure

Key Observations:

  • Ester Diversity: The target compound contains ethoxy esters, whereas others feature phosphonofluoridate (e.g., 624-95-3) or organolead esters (e.g., 63027-34-9). Ethoxy esters are generally more hydrolytically stable than phosphonofluoridates, which may exhibit higher reactivity toward nucleophiles .
  • Chirality: The (2S) configuration of the target compound contrasts with the non-chiral structures of 624-95-3 and 5493-24-3. Chirality is critical in drug design, as seen in many bioactive molecules.
  • Heteroatom Presence: The organolead compound (63027-34-9) includes heavy metals, which are absent in the target compound. Lead-containing esters are rare in pharmaceuticals due to toxicity concerns .

Reactivity and Stability

  • Hydrolysis Sensitivity: The ethoxy groups in the target compound are less prone to hydrolysis compared to the labile phosphonofluoridate ester in 624-95-3, which likely degrades rapidly in aqueous environments .
  • Thermal Stability : The phthalimide derivative (5493-24-3) may exhibit higher thermal stability due to its aromatic heterocycle, whereas the target compound’s aliphatic chain could make it more volatile .

Preparation Methods

Preparation Methods Analysis

Synthesis via Enaminone Intermediates

One of the well-documented approaches to synthesize amino-substituted diethyl butanedioates involves the use of enaminone intermediates derived from diethyl succinate. A key intermediate in this pathway is diethyl 2,3-bis[(dimethylamino)methylidene]succinate, prepared by refluxing diethyl succinate with tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent) under an inert atmosphere. This intermediate serves as a versatile enaminone-type reagent for subsequent reactions with primary amines to yield the target amino-substituted diethyl butanedioates.

Reaction Conditions and Procedure
  • Step 1: Preparation of Enaminone Intermediate

    • Reflux diethyl succinate with Bredereck’s reagent in anhydrous conditions under argon for approximately 18 hours (split into two reflux periods).
    • Isolate the intermediate by aqueous workup and recrystallization from hexanes.
    • Yield: ~56% of yellow crystalline product.
    • Characterization: Melting point 70–72 °C, confirmed by ^1H NMR and mass spectrometry.
  • Step 2: Reaction with Primary Amines

    • Mix the enaminone intermediate (0.5 mmol) with the desired primary amine (0.5 mmol) in ethanol and acetic acid (2:1 ratio).
    • Heat under reflux for 1–3 hours.
    • Cool the reaction mixture, remove volatiles under vacuum, and purify the residue by column chromatography or recrystallization depending on the amine used.
    • Yields vary from 42% to 93% depending on the amine substituent.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Stereochemical Control Notes
Enaminone Intermediate Route Diethyl succinate + Bredereck’s reagent; reflux; primary amine addition in EtOH/AcOH reflux 42–93 Moderate to high Versatile, allows various amine substitutions
Stereoselective Enolate Addition Lithium enolates generated with butyllithium; chiral auxiliaries; controlled temperature 35–97 High (d.r. >90:10) Enables optically active derivatives
Peptide Conjugation for Delivery Peptide synthesis; covalent attachment; enzymatic release N/A N/A Pharmaceutical application, not direct synthesis

Q & A

Q. What are the recommended synthetic routes for Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate, and how can reaction conditions be optimized?

The synthesis of this chiral compound typically involves multi-step protection-deprotection strategies to preserve stereochemistry. A common approach includes:

  • Amide coupling between a protected amino acid derivative (e.g., ethyl 3-ethoxy-3-oxopropanoate) and a butanedioate backbone.
  • Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance yield .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres minimize side reactions. Reaction progress should be monitored via TLC or HPLC to confirm intermediate formation .

Q. How can the stereochemical purity of this compound be validated?

  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric excess (ee) determination.
  • X-ray crystallography (as demonstrated for structurally similar coordination polymers) provides definitive stereochemical assignment .
  • NMR spectroscopy : 1^1H-NMR coupling constants (e.g., vicinal protons) and NOESY experiments can infer spatial arrangements .

Q. What are the key reactivity patterns of the ester and amino groups in this compound?

  • Ester hydrolysis : Under basic conditions (NaOH/EtOH), the ethoxy groups hydrolyze to carboxylic acids, forming intermediates for further functionalization.
  • Amino group reactivity : The secondary amine participates in Mannich reactions or Schiff base formation when exposed to aldehydes, enabling derivatization for biological studies .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) using crystal structure data (e.g., PDB IDs) can model binding affinities to enzymes or receptors.
  • DFT calculations (B3LYP/6-31G* basis set) predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior .
  • MD simulations (GROMACS) assess stability in aqueous environments, critical for drug delivery applications .

Q. What strategies resolve contradictions in catalytic activity data for derivatives of this compound?

  • Controlled kinetic studies : Compare turnover rates under varying pH, temperature, and catalyst loading to identify rate-determining steps.
  • Isotopic labeling : 13^{13}C-labeled derivatives track reaction pathways, distinguishing between competing mechanisms (e.g., nucleophilic vs. radical processes) .
  • In situ spectroscopy (e.g., IR or Raman) monitors intermediate formation during catalysis .

Q. How can chemo-enzymatic approaches improve stereoselective modifications of this compound?

  • Lipase-catalyzed resolution : Enzymes like Candida antarctica lipase B (CAL-B) selectively hydrolyze one enantiomer, enhancing ee values.
  • Transaminase engineering : Customized enzymes (via directed evolution) introduce chiral centers at non-natural positions .
  • Co-crystallization with enzymes : Structural insights from X-ray data (e.g., ligand-enzyme complexes) guide rational design of derivatives .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products?

  • LC-MS/MS : Identifies hydrolyzed or oxidized metabolites using fragmentation patterns.
  • GC-MS : Volatile derivatives (e.g., silylated intermediates) are analyzed for thermal stability .
  • EPR spectroscopy : Detects radical intermediates formed under oxidative conditions .

Q. How do crystal packing and hydrogen-bonding networks influence the compound’s stability?

  • Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O and O–H⋯O bonds) that stabilize the solid-state structure .
  • Hirshfeld surface analysis quantifies contact contributions (e.g., π-π stacking vs. hydrogen bonding) to predict solubility and melting points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate
Reactant of Route 2
Reactant of Route 2
Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate

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